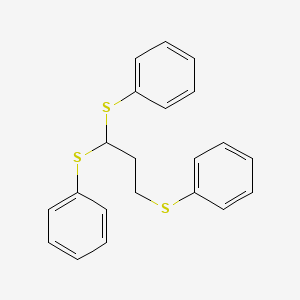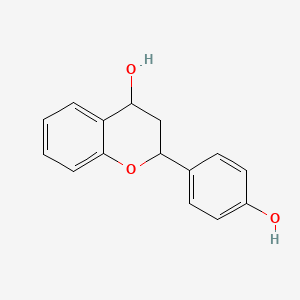
4,4'-Flavandiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Flavandiol, also known as 2-(4-hydroxyphenyl)-4-chromanol, is a polyphenolic compound belonging to the flavonoid family. Flavonoids are secondary metabolites found in various fruits, vegetables, and certain beverages. They are known for their diverse biochemical and antioxidant properties, which contribute to various health benefits .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Flavandiol typically involves the reduction of flavanones, such as naringenin and eriodictyol, to form the corresponding flavan-4-ols (apiforol and luteoforol). These intermediates are then further processed to yield 4,4’-Flavandiol . The reaction conditions often include the use of reducing agents and specific catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of 4,4’-Flavandiol involves the extraction of flavonoids from plant sources followed by chemical modification. The extraction process may include solvent extraction, chromatography, and crystallization to obtain high-purity flavonoids. These flavonoids are then subjected to reduction reactions under controlled conditions to produce 4,4’-Flavandiol .
化学反応の分析
Types of Reactions
4,4’-Flavandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert flavanones to flavan-4-ols.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 4,4’-Flavandiol, as well as substituted flavonoids with different functional groups .
科学的研究の応用
4,4’-Flavandiol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Biology: It is investigated for its antioxidant and anti-inflammatory properties, which are beneficial in various biological processes.
Medicine: Research focuses on its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular disorders.
Industry: It is used in the food and cosmetic industries for its antioxidant properties and as a natural colorant
作用機序
The mechanism of action of 4,4’-Flavandiol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges reactive oxygen species (ROS) and inhibits oxidative stress.
Anti-inflammatory Effects: It modulates the activity of enzymes and signaling pathways involved in inflammation.
Molecular Targets: It targets nuclear receptors, kinases, and G protein-coupled receptors, among others.
類似化合物との比較
4,4’-Flavandiol is compared with other similar flavonoids such as luteolin, apigenin, and nobiletin. These compounds share a similar polyphenolic structure but differ in their specific functional groups and biological activities. For example:
Luteolin: Known for its strong anti-inflammatory and anticancer properties.
Apigenin: Recognized for its antioxidant and neuroprotective effects.
Nobiletin: Noted for its anti-inflammatory and anticancer activities.
Conclusion
4,4’-Flavandiol is a versatile flavonoid with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable compound for further research and development.
特性
CAS番号 |
7508-30-7 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C15H14O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15-17H,9H2 |
InChIキー |
VIWWLMUBPMSXTF-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2OC1C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


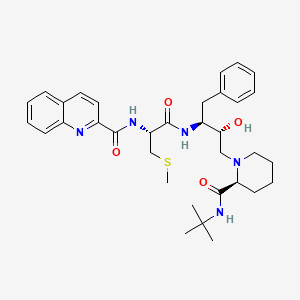



![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)

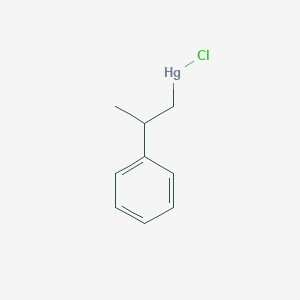
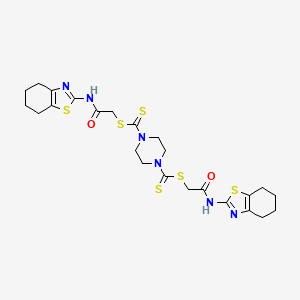
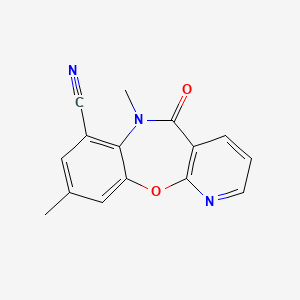
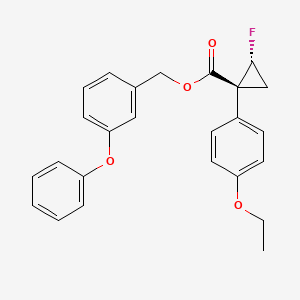
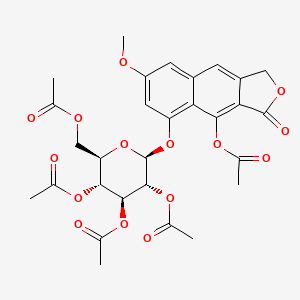
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
